9-Benzyl-1,9-diazaspiro[5.5]undecane
Overview
Description
9-Benzyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It has a molecular weight of 244.38 . The compound is typically in a liquid or solid physical form .
Molecular Structure Analysis
The InChI code for 9-Benzyl-1,9-diazaspiro[5.5]undecane is 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 . This code provides a unique representation of the compound’s molecular structure.It is typically in a liquid or solid physical form . The compound has a molecular weight of 244.38 .
Scientific Research Applications
Privileged Heterocycles and Synthesis
Bioactivity and Synthesis : 1,9-Diazaspiro[5.5]undecanes have been discussed for their significant biological activity and synthesis methodologies. These compounds exhibit potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their unique structural features. The synthesis of these compounds, including those fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been explored in depth (Blanco‐Ania, Heus, & Rutjes, 2017).
Microwave-Assisted Solid-Phase Synthesis : The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes has been reported, leveraging the direct annulation of primary amines with resin-bound bismesylates. This approach underscores the importance of α-methyl benzyl carbamate resin linker for the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Chemical Synthesis and Applications
Novel Natural Product Inspired Scaffolds : Inspired by bioactive natural products, novel spiro scaffolds, including the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems, have been synthesized. These scaffolds serve as building blocks for drug discovery, highlighting the versatility of spirocyclic compounds in medicinal chemistry (Jenkins et al., 2009).
Synthesis of Diazaspiro Compounds and Photophysical Studies : Diazaspiro[5.5]undecane derivatives have been synthesized, offering insights into their photophysical behavior, solvatochromic analysis, and electronic spectral properties. These studies demonstrate the compounds' potential applications in materials science and photophysical research (Aggarwal & Khurana, 2015).
CCR8 Antagonists for Respiratory Diseases : Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, showing promise for treating chemokine-mediated diseases, especially respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Safety And Hazards
properties
IUPAC Name |
9-benzyl-1,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-12-9-16(10-13-18)8-4-5-11-17-16/h1-3,6-7,17H,4-5,8-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTIPFMUKHVJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649124 | |
Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-1,9-diazaspiro[5.5]undecane | |
CAS RN |
1100748-66-0 | |
Record name | 9-Benzyl-1,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-benzyl-1,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.